2-(3,4,5,6-Tetrahidropiridin-2-il)piridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

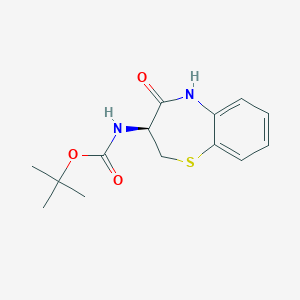

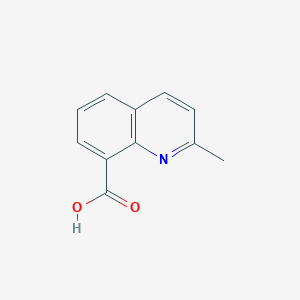

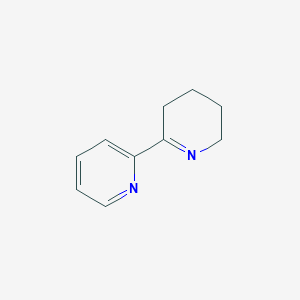

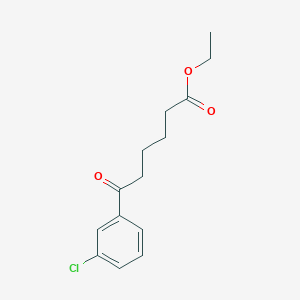

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine, also known as 3,4,5,6-Tetrahydro-[2,2]bipyridinyl, is a chemical compound with the molecular formula C10H12N2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine and its analogues has been reported in the literature . The structures of these compounds were confirmed by H NMR, C NMR, and mass spectrometry . A single crystal was developed for one of the analogues .

Molecular Structure Analysis

The molecular structure of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine has been confirmed by various spectroscopic techniques such as H NMR, C NMR, and mass spectrometry . The structure of a single crystal of one of the analogues has also been reported .

Aplicaciones Científicas De Investigación

Farmacología

Las tetrahidropiridinas (THP), incluida la 2-(3,4,5,6-Tetrahidropiridin-2-il)piridina, han despertado un notable interés como una auspiciosa parte heterocíclica . Existen en distintos isómeros estructurales y su presencia se ha identificado tanto en productos naturales como en agentes farmacéuticos sintéticos . Muchos compuestos que contienen THP se han sintetizado por la inspiración de productos naturales bioactivos conocidos y se ha descubierto que poseen propiedades biológicamente activas .

Agentes antiinflamatorios y anticancerígenos

Se presta especial atención a la introducción de diversos sustituyentes en el sistema de anillos THP y su efecto redolente en sus propiedades farmacológicas, específicamente como agentes antiinflamatorios y anticancerígenos . El uso de estudios de relación estructura-actividad (SAR) de nuevos derivados de THP reportados ayudará a arrojar luz sobre la importancia de utilizar motivos que contienen THP como compuestos líderes en el descubrimiento y diseño de fármacos .

Actividad antifibrótica

Se diseñó, sintetizó y evaluaron las actividades biológicas de una serie de nuevos derivados de 2-(piridin-2-il)pirimidina contra células estelares hepáticas de rata inmortalizadas (HSC-T6) . Los compuestos 6-(5-(p-tolilcarbamoil)pirimidin-2-il)nicotinato de etilo (12m) y 6-(5-((3,4-difluorofenil)carbamoil)pirimidin-2-il)nicotinato de etilo (12q) muestran las mejores actividades con valores de IC50 de 45,69 μM y 45,81 μM, respectivamente . Estos compuestos inhibieron eficazmente la expresión de colágeno y el contenido de hidroxiprolina en el medio de cultivo celular in vitro, lo que indica que podrían desarrollarse como nuevos fármacos antifibróticos .

Antagonista del receptor GABA C

TPMA, un compuesto similar a la this compound, se ha utilizado como antagonista del receptor GABA C para estudiar el papel de la inhibición retiniana interna en las células ganglionares pequeñas .

Ciencia de materiales

Los derivados basados en andamios de piridina-2-6- y furano-2,5-dicarboxamida se describen en la ciencia de los materiales como compuestos modelo para el estudio del efecto de los enlaces de hidrógeno intramoleculares y los factores estéricos y electrónicos de las conformaciones moleculares .

Mecanismo De Acción

Target of Action

Tetrahydropyridines (thps), a group to which this compound belongs, have been found to possess biologically active properties . They have been synthesized by the inspiration of known bioactive natural products .

Mode of Action

It’s known that thp-containing compounds interact with their targets to exert their effects

Biochemical Pathways

Thp-containing compounds are known to affect various biochemical pathways, leading to their pharmacological effects . The exact pathways affected by this compound would need further investigation.

Result of Action

Thp-containing compounds are known to have biologically active properties

Análisis Bioquímico

Biochemical Properties

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cyclooxygenase 2 (COX-2), an enzyme involved in the inflammatory process . The interaction between 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing inflammation. Additionally, this compound has shown potential in modulating the activity of monoamine oxidase B (MAO-B), an enzyme that metabolizes neurotransmitters in the brain .

Cellular Effects

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine exhibits various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to protect against oxidative stress by upregulating antioxidant genes . In cancer cells, 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine can induce apoptosis by activating pro-apoptotic signaling pathways and downregulating anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of action of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to COX-2 results in the inhibition of the enzyme’s catalytic activity, thereby reducing the production of pro-inflammatory mediators . Additionally, 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine can modulate the activity of transcription factors, leading to altered gene expression profiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may exhibit different biochemical properties, which could impact cellular processes differently .

Dosage Effects in Animal Models

The effects of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine vary with different dosages in animal models. At low doses, the compound has been shown to exert neuroprotective effects by enhancing antioxidant defenses and reducing oxidative stress . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as MAO-B, which metabolizes the compound into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes underscores its potential impact on cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

The transport and distribution of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can cross the blood-brain barrier (BBB) and accumulate in the brain, where it exerts its neuroprotective effects . Additionally, the compound’s distribution within tissues is influenced by its affinity for binding proteins, which can affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine plays a crucial role in its activity and function. This compound can localize to various subcellular compartments, including the mitochondria and nucleus . In the mitochondria, it can modulate mitochondrial function and enhance cellular energy production . In the nucleus, 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine can influence gene expression by interacting with transcription factors and other nuclear proteins .

Propiedades

IUPAC Name |

2-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7H,2,4,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYJMPLQXPDFRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475728 |

Source

|

| Record name | 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53422-71-2 |

Source

|

| Record name | 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)

![6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine](/img/structure/B1313721.png)

![6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313725.png)